molecular formula C23H36N6O5S B13866790 (2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

Cat. No.: B13866790
M. Wt: 511.7 g/mol
InChI Key: KXNPVXPOPUZYGB-HAAONCTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a quinoline derivative, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of catalysts, such as copper, and specific reagents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound’s functional groups and structural features make it a potential candidate for studying enzyme interactions and protein binding. It can be used in assays to investigate biological processes and molecular mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Properties

Molecular Formula

C23H36N6O5S

Molecular Weight

511.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18+/m1/s1/i2D3

InChI Key

KXNPVXPOPUZYGB-HAAONCTHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@H](C[C@H]3C(=O)O)C)NC1

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.